molecular formula C4H3N3OS B063344 2-(Cyanoimino)thiazolidine-4-one CAS No. 176529-83-2

2-(Cyanoimino)thiazolidine-4-one

Cat. No. B063344
CAS RN: 176529-83-2
M. Wt: 141.15 g/mol
InChI Key: PFSHNSJERVOFEU-UHFFFAOYSA-N
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Description

“2-(Cyanoimino)thiazolidine-4-one” is a compound that falls under the category of thiazolidin-4-ones . Thiazolidin-4-ones are important heterocyclic compounds that serve as a pharmacophore and a privileged scaffold in medicinal chemistry . They are known for their wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .


Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . For instance, Nikpassand et al. prepared a novel sequence of 2-pyrazolyl-1, 3- thiazolidine-4-ones using 2-oxoimidazolidine-1, 3-disulfonic acid . In this path, by the reaction of pyrazolcarbaldehyde, aniline, and thioglycolic acid were reacted in the presence of mMWCNT nanocomposite and thiazolidin-4-one derivatives were obtained .


Molecular Structure Analysis

Thiazolidin-4-one ring is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .


Chemical Reactions Analysis

Thiazolidin-4-ones react quickly with 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction produces a thiazolidine product that remains stable and does not require any catalyst .

Scientific Research Applications

  • Transformation into Triazines : Tanaka et al. (1994) reported that 3-Dimethoxymethyl-2-(N-cyanoimino)thiazolidine reacts with secondary amines to form 2,4-diamino-s-triazines unexpectedly. These triazines have potential applications in various chemical syntheses (Tanaka et al., 1994).

  • Structural Characterization : Dai et al. (2007) performed a structural study on a compound containing the 2-(cyano­imino)thia­zolidine unit, highlighting its planarity and dihedral angles with adjacent structures, which can be crucial for understanding its interactions in complex chemical reactions (Dai et al., 2007).

  • Synthetic Applications in Heterocyclic Compounds : Tanaka and Iwata (1998) explored the wide range of reactivities of multifunctional 2-(N-cyanoimino) thiazolidine derivatives. These derivatives were used to create various heterocyclic compounds, including imidazo thiazoles, triazoles, and thiadiazin-3-ones, indicating its versatility in organic synthesis (Tanaka & Iwata, 1998).

  • Formation of Triazoles : Iwata et al. (1990) showed that the reaction of 2-(N-cyanoimino)thiazolidine derivatives with hydrazine can form 1,2,4-triazoles, which are useful in various synthetic applications (Iwata et al., 1990).

  • Antimicrobial Applications : Gouda et al. (2010) utilized 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, a derivative of 2-(cyanoimino)thiazolidine-4-one, in synthesizing compounds with antimicrobial properties (Gouda et al., 2010).

  • Eco-friendly Preparation : Meng et al. (2012) developed an eco-friendly method to synthesize 2-Iminothiazolidin-4-ones, demonstrating the compound's role in green chemistry (Meng et al., 2012).

  • Improvement in Drug Solubility and Bioavailability : Hara et al. (2006) investigated the use of 2-hydroxypropyl-beta-cyclodextrin to improve the solubility and oral bioavailability of a 2-(N-cyanoimino)thiazolidine derivative, FPFS-410, which has antidiabetic and lipid-lowering activities (Hara et al., 2006).

  • Hydride Reduction Study : Iwata et al. (1991) researched the regioselective hydride reduction of 2-(N-cyanoimino)thiazolidine derivatives, which is important in synthetic chemistry (Iwata et al., 1991).

Mechanism of Action

Thiazolidinediones or TZDs, which include thiazolidin-4-ones, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) . They are thus the PPARG agonists subset of PPAR agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Future Directions

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents . The detailed description of the existing modern standards in the field presented in the recent studies may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

(4-oxo-1,3-thiazolidin-2-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3OS/c5-2-6-4-7-3(8)1-9-4/h1H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHNSJERVOFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC#N)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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